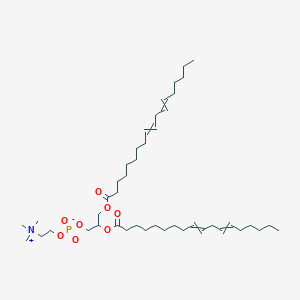
1,2-二亚油酰-SN-甘油-3-磷酸胆碱
描述
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is classified as a phosphatidylcholine, which falls under the category of glycerophosphocholines . These compounds possess two fatty acid molecules attached to the glycerol backbone through ester linkages . It has a molecular weight of 782.08 .
Molecular Structure Analysis
The molecular structure of 1,2-Dilinoleoyl-SN-glycero-3-phosphocholine involves two linoleoyl groups (cis-9,12-octadecadienoyl) attached to the glycerol backbone . The empirical formula is C44H80NO8P .Physical And Chemical Properties Analysis
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine is a lyophilized powder . It is stored at ambient temperature to -20°C .科学研究应用
Application 1: Neurotherapy and Age-Related Cognitive Disorders
- Summary of Application : 1,2-Dilinoleoyl-SN-glycero-3-phosphocholine (DLPhtEtn) has been studied for its effects on endoplasmic reticulum (ER) stress-induced neuronal death and age-related cognitive disorders .
- Methods of Application : In the study, PC-12 cell viability was assayed before and after treatment with amyloid-β 1-40 peptide or thapsigargin in the presence and absence of DLPhtEtn . Additionally, a series of behavioral tests were performed for senescence-accelerated mouse-prone 8 (SAMP8) mice after 7-month oral administration with polyethylene glycol (PEG) or DLPhtEtn .
- Results : DLPhtEtn significantly inhibited PC-12 cell death induced by amyloid-β 1-40 peptide or thapsigargin . In the water maze test, oral administration with DLPhtEtn significantly shortened the prolonged retention latency for SAMP8 mice . DLPhtEtn had no effect on the acquisition and retention latencies in both the open field test and the passive avoidance test for SAMP8 mice . Oral administration with DLPhtEtn prevented a decrease in the number of hippocampal neurons for SAMP8 mice .
Application 2: Oxidative Stability in Soybean Oil-Water System
- Summary of Application : The effects of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) on the oxidative stability were determined in soybean oil–water system at different locations including at the interface of air–oil, in the middle of oil, and at the interface of oil–water .
- Methods of Application : The profile changes of tocopherols were determined during UV irradiation for 18 days .
- Results : The specific results or outcomes of this study are not provided in the search results .
Application 3: Reconstitution of Proteoliposome
- Summary of Application : 1,2-Dioleoyl-sn-glycero-3-phosphocholine has been used for the reconstitution of proteoliposome .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes of this study are not provided in the search results .
Application 4: Preparation of Lipid Vesicles
- Summary of Application : 1,2-Dioleoyl-sn-glycero-3-phosphocholine has also been used in the preparation of lipid vesicles .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes of this study are not provided in the search results .
Application 5: Liposome Preparation
- Summary of Application : 18:2 (Cis) PC (DLPC) has been used for liposome preparation .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes of this study are not provided in the search results .
Application 6: Surface Modifier for Nanomaterials
- Summary of Application : 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a long double carbon chain. It can be used as a functional molecule for targeting cell membranes due to its good biocompatibility, biodegradability, the similarity with the cell membrane structures, and low immunological responses .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes of this study are not provided in the search results .
安全和危害
属性
IUPAC Name |
[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXDQWZBHIXIEJ-LNDKUQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260902 | |
| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:2(9Z,12Z)/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dilinoleoyl-SN-glycero-3-phosphocholine | |
CAS RN |
998-06-1 | |
| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Dilinoleoyllecithin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Dilinoleoyllecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04372 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R-(all-Z)]-[4-oxido-10-oxo-7-[(1-oxooctadeca-9,12-dienyl)oxy]-3,5,9-trioxa-4-phosphaheptacosa-18,21-dienyl]trimethylammonium 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DILINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L874P1M1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PC(18:2(9Z,12Z)/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








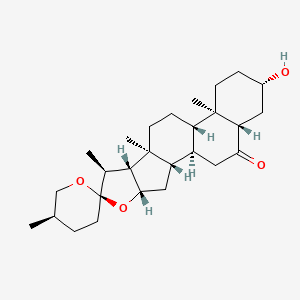

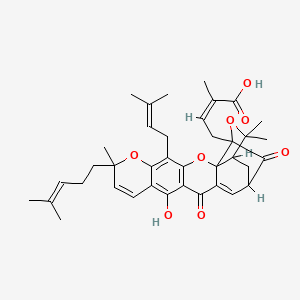
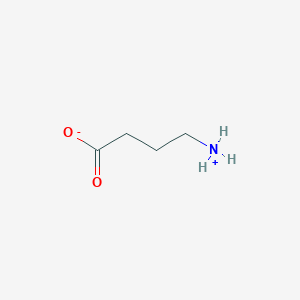
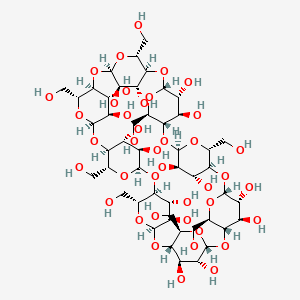



![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)